1,1-Diethoxy-3,7-dimethylocta-2,6-diene
Overview
Description
1,1-Diethoxy-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C14H26O2. It is also known as citral diethyl acetal and is characterized by its pleasant citrus-like aroma. This compound is commonly used in the flavor and fragrance industry due to its fresh and fruity scent.
Preparation Methods
1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be synthesized through the reaction of citral with triethyl orthoformate. The reaction typically occurs under acidic conditions, where citral reacts with triethyl orthoformate to form the diethyl acetal. The reaction conditions often involve the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the acetal .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield citral, while reduction with sodium borohydride can produce the corresponding alcohol.
Scientific Research Applications
1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-3,7-dimethylocta-2,6-diene exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a citrus-like aroma. The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein coupled receptor family.
Comparison with Similar Compounds
1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds such as:
Citral: Citral is the aldehyde form of the compound and has a similar citrus aroma. citral is more reactive and less stable compared to its diethyl acetal form.
Geraniol: Geraniol is another compound with a citrus-like scent but differs in its chemical structure, being an alcohol rather than an acetal.
Linalool: Linalool also has a pleasant floral aroma and is used in the fragrance industry.
The uniqueness of this compound lies in its stability and pleasant aroma, making it a preferred choice in applications where a stable and long-lasting citrus scent is desired.
Properties
IUPAC Name |
(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGFKWLJFHGGJ-ACCUITESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(\C)/CCC=C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860014 | |
Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
7492-66-2, 89553-30-0 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Citral diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranial diethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089553300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANIAL DIETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P54T5RT3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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